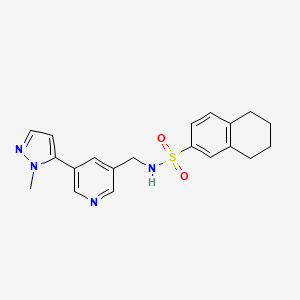

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-24-20(8-9-22-24)18-10-15(12-21-14-18)13-23-27(25,26)19-7-6-16-4-2-3-5-17(16)11-19/h6-12,14,23H,2-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOXJBLHSLSKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrazole moiety with a sulfonamide group, which is often associated with various biological activities. The molecular formula of the compound is , and it has a molecular weight of approximately 462.53 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 462.53 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A series of studies have demonstrated that compounds similar to this compound show potent inhibitory effects against various cancer cell lines. For instance, pyrazole-containing sulfonamides have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are implicated in tumor progression and inflammation .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit COX enzymes, particularly COX-2, which is overexpressed in inflammatory conditions and certain cancers. Studies have shown that derivatives of pyrazole can significantly reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro .

Antibacterial Activity

Additionally, the compound has demonstrated antibacterial properties against various pathogens. Pyrazole derivatives have been reported to exhibit moderate to excellent activity against multiple bacterial strains due to their ability to disrupt bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to enhanced potency and selectivity:

- Pyrazole Ring Modifications : Substituents on the pyrazole ring can significantly affect the compound's affinity for target proteins.

- Sulfonamide Group : The presence of the sulfonamide moiety is essential for its biological activity, particularly in COX inhibition.

- Pyridine Integration : The incorporation of pyridine enhances solubility and bioavailability.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Cyclooxygenase Inhibition : A study on sulfonamide-containing 1,5-diarylpyrazole derivatives showed promising results in inhibiting COX enzymes, leading to reduced inflammatory responses in animal models .

- Antimicrobial Efficacy : Research involving novel pyrazole carboxamide derivatives revealed significant antifungal activity against phytopathogenic fungi, suggesting potential applications in agricultural settings .

- Antitumor Screening : In vitro assays demonstrated that pyrazole derivatives could inhibit cancer cell proliferation effectively, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

N-(5-(1H-Imidazol-4-yl)-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide (CHEMBL111554)

This analogue replaces the pyrazole-pyridine group with an imidazole ring directly attached to the tetrahydronaphthalene core. Key differences include:

- Heterocyclic substituent : Imidazole (vs. pyrazole-pyridine in the target compound) alters hydrogen-bonding capacity and pKa.

- Sulfonamide position: Position 1 on the tetrahydronaphthalene (vs.

- Molecular weight : 335.4 g/mol (vs. 427.5 g/mol for the target compound), indicating a simpler structure with reduced steric bulk .

Hypothetical Thiophene-Containing Analogue

A theoretical analogue substituting pyrazole with thiophene would exhibit:

- Enhanced aromaticity : Thiophene’s electron-rich nature may increase π-π stacking interactions but reduce polarity.

Comparative Data Table

Research Findings and Implications

- Target compound : The pyrazole-pyridine group may enhance selectivity for kinases or metalloenzymes due to its dual hydrogen-bonding and hydrophobic interactions. The tetrahydronaphthalene’s partial saturation likely balances rigidity and flexibility, optimizing binding pocket accommodation.

- Imidazole analogue (CHEMBL111554): Limited data exist on its biological activity, but its smaller size and imidazole group suggest possible utility in targets requiring compact inhibitors (e.g., histone deacetylases) .

Preparation Methods

Suzuki-Miyaura Coupling Strategy

The pyridine-pyrazole scaffold is constructed via a palladium-catalyzed cross-coupling reaction.

Step 1: Preparation of 5-Bromo-pyridin-3-ylmethylamine

- Starting material : 5-Bromo-nicotinonitrile.

- Reduction : The nitrile group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature.

$$

\text{5-Bromo-nicotinonitrile} \xrightarrow{\text{LiAlH₄, THF}} \text{5-Bromo-pyridin-3-ylmethylamine}

$$ - Yield : ~75% after purification via silica gel chromatography.

Step 2: Miyaura Borylation of 1-Methyl-1H-pyrazole

- Substrate : 1-Methyl-5-bromo-1H-pyrazole.

- Reaction : Treated with bis(pinacolato)diboron (B₂Pin₂), potassium acetate (KOAc), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in dimethyl sulfoxide (DMSO) at 80°C.

$$

\text{1-Methyl-5-bromo-1H-pyrazole} \xrightarrow{\text{B₂Pin₂, Pd(dppf)Cl₂}} \text{1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole}

$$ - Yield : ~85%.

Step 3: Suzuki Coupling

- Conditions : The boronic ester (Step 2) reacts with 5-bromo-pyridin-3-ylmethylamine (Step 1) using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and sodium carbonate (Na₂CO₃) in a degassed mixture of toluene/ethanol/water (4:1:1) at 90°C.

$$

\text{5-Bromo-pyridin-3-ylmethylamine + 1-Methyl-5-boronic ester-pyrazole} \xrightarrow{\text{Pd(PPh₃)₄}} \text{((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amine}

$$ - Yield : ~70% after column chromatography.

Alternative Route: Cyclocondensation of Hydrazines

Pyrazole rings can also be synthesized via cyclocondensation.

Step 1: Formation of Pyrazole Moiety

- Reactants : Ethyl 3-(dimethylamino)acrylate and methylhydrazine.

- Reaction : Heated in ethanol under reflux to form 1-methyl-1H-pyrazol-5-amine.

$$

\text{Ethyl 3-(dimethylamino)acrylate + Methylhydrazine} \xrightarrow{\Delta, \text{EtOH}} \text{1-Methyl-1H-pyrazol-5-amine}

$$ - Yield : ~80%.

Step 2: Coupling with Pyridine Derivative

- Buchwald-Hartwig Amination : The pyrazole amine reacts with 5-bromo-pyridin-3-ylmethyl bromide using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos in toluene at 110°C.

$$

\text{1-Methyl-1H-pyrazol-5-amine + 5-Bromo-pyridin-3-ylmethyl bromide} \xrightarrow{\text{Pd₂(dba)₃}} \text{((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amine}

$$ - Yield : ~65%.

Synthesis of 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl Chloride

Sulfonation of Tetrahydronaphthalene

Step 1: Sulfonation

- Substrate : 5,6,7,8-Tetrahydronaphthalene.

- Conditions : Treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature.

$$

\text{5,6,7,8-Tetrahydronaphthalene} \xrightarrow{\text{ClSO₃H}} \text{5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid}

$$ - Yield : ~60%.

Step 2: Conversion to Sulfonyl Chloride

- Phosphorus Pentachloride (PCl₅) : The sulfonic acid reacts with PCl₅ in thionyl chloride (SOCl₂) at reflux.

$$

\text{5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid} \xrightarrow{\text{PCl₅, SOCl₂}} \text{5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride}

$$ - Yield : ~90%.

Formation of the Sulfonamide Bond

Step 1: Reaction of Amine with Sulfonyl Chloride

- Conditions : ((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)amine is dissolved in dry dichloromethane (DCM) and treated with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C to room temperature.

$$

\text{Amine + Sulfonyl chloride} \xrightarrow{\text{DIPEA, DCM}} \text{N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide}

$$ - Yield : ~85% after recrystallization from ethanol.

Optimization and Challenges

Key Reaction Parameters

| Step | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 90°C | 70 | |

| Sulfonation | ClSO₃H, DCM, 0°C → rt | 60 | |

| Sulfonamide Formation | DIPEA, DCM, 0°C → rt | 85 |

Common Side Reactions

- Over-sulfonation : Addressed by controlling reaction temperature during sulfonation.

- Boronic Acid Hydrolysis : Minimized by using anhydrous solvents in Suzuki coupling.

Analytical Characterization

- NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 7.85 (s, 1H, pyrazole-H), 2.95–3.10 (m, 4H, tetrahydronaphthalene-CH₂).

- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : [M+H]⁺ m/z = 439.2 (calculated: 439.1).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.